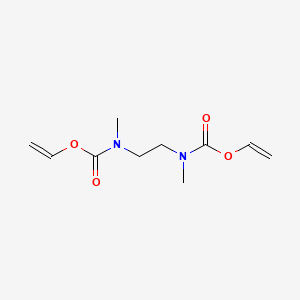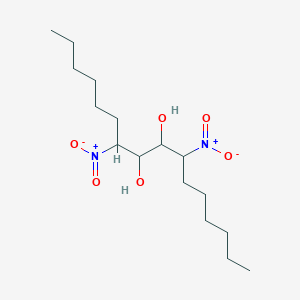
1-Cyano-3,3-bis(propan-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3,3-bis(propan-2-yl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a cyano group and two isopropyl groups attached to the guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3,3-bis(propan-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of cyanamides that react with derivatized amines. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation . For instance, thiourea derivatives can be used as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques involving the use of thiourea derivatives and metal-catalyzed reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-3,3-bis(propan-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include oxidized guanidines, reduced amines, and substituted guanidine derivatives. These products have diverse applications in chemical synthesis and biological research .
Aplicaciones Científicas De Investigación
1-Cyano-3,3-bis(propan-2-yl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Cyano-3,3-bis(propan-2-yl)guanidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s high basicity and ability to form hydrogen bonds enable it to interact with active sites of enzymes, inhibiting their activity. Additionally, its planar structure allows it to intercalate with DNA, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Cyano-3,3-bis(propan-2-yl)guanidine include other guanidine derivatives such as:
- 2-Aminoimidazolines
- 2-Amino-1,4,5,6-tetrahydropyrimidines
- 2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group and the isopropyl groups enhances its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
2-cyano-1,1-di(propan-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-6(2)12(7(3)4)8(10)11-5-9/h6-7H,1-4H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHHDUVQQHFLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=NC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














